molecular formula C6H8O2 B175970 (S)-4-vinyl-dihydrofuran-2(3H)-one CAS No. 107080-45-5

(S)-4-vinyl-dihydrofuran-2(3H)-one

Cat. No. B175970
M. Wt: 112.13 g/mol
InChI Key: AUJAAMXYEHZSLP-RXMQYKEDSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Crosslinking in Polymer Science

Crosslinked poly(vinyl alcohol) (PVA) membranes are highlighted for their significance in water treatment applications due to PVA's inherent hydrophilicity. These membranes offer thermal and chemical resistance, high anti-fouling potential, and high water permeability. The challenge lies in crosslinking PVA to retain contaminants while minimizing swelling and pressure compaction, which is critical for economical permeate fluxes. Various crosslinking agents, including glutaraldehyde, formaldehyde, and glycidyl acrylate, have been explored, with the goal of achieving a balance between crosslinking efficiency and maintaining PVA's hydrophilicity for effective water treatment (Bolto et al., 2009).

Enhancing Proton Conductivity in Polymer Membranes

Proton-Conducting Polymeric Membranes based on 1,2,4-Triazole demonstrate significant improvements in the basic characteristics of electrolyte membranes for fuel cell applications. Modifications with 1H-1,2,4-triazole and its copolymers increase thermal stability, enhance mechanical strength, and provide high ionic conductivity under anhydrous conditions at elevated temperatures. These advancements offer a promising approach for developing heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).

Safety And Hazards

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Future Directions

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For a specific compound, you might want to refer to peer-reviewed articles, textbooks, and reputable online resources. Always ensure to cite your sources appropriately. Please note that this is a general guide and the specifics might vary depending on the nature of the compound and the context of the study.


properties

IUPAC Name

(4S)-4-ethenyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJAAMXYEHZSLP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-vinyl-dihydrofuran-2(3H)-one

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